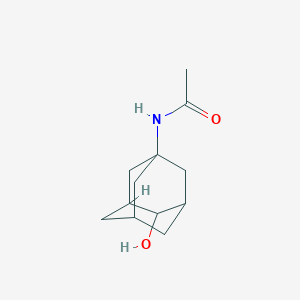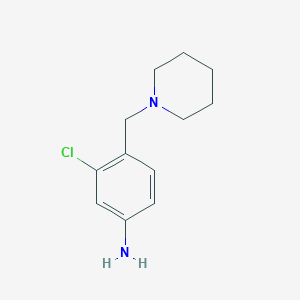
Phenol, 4-(2-benzothiazolylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(2-benzothiazolylmethyl)-: is a chemical compound that features a phenol group substituted with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(2-benzothiazolylmethyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(2-benzothiazolylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: Phenol, 4-(2-benzothiazolylmethyl)- is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of Phenol, 4-(2-benzothiazolylmethyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenol, 4-(2-benzothiazolyl)-: Similar structure but lacks the methyl group.
Phenol, 4-(2-benzimidazolylmethyl)-: Contains a benzimidazole ring instead of benzothiazole.
Phenol, 4-(2-benzoxazolylmethyl)-: Contains a benzoxazole ring instead of benzothiazole.
Uniqueness: Phenol, 4-(2-benzothiazolylmethyl)- is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
CAS No. |
37859-29-3 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C14H11NOS/c16-11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)17-14/h1-8,16H,9H2 |
InChI Key |
CWLRLIVJCUGATD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Methyl-propyl-amino)-methyl]-pyridin-2-ylamine](/img/structure/B8596196.png)






![2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine](/img/structure/B8596270.png)




![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[[(dimethylphenylsilyl)methyl]thio]-](/img/structure/B8596291.png)
![[(R)-1-(2,2,2-trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B8596294.png)
